molecular formula C15H9Cl2N3 B026220 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile CAS No. 82626-72-0

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile

Cat. No. B026220
CAS RN: 82626-72-0
M. Wt: 302.2 g/mol
InChI Key: PAPIVHGHEPOCNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step chemical reactions. For instance, compounds within this class can be synthesized through reactions involving chlorophenyl and pyrazole derivatives or by employing β-lactam carbenes with pyridyl isonitriles followed by acidic hydrolysis, producing compounds in moderate to good yields. These methods underscore the versatility and adaptability of synthetic strategies to obtain specific imidazo[1,2-a]pyridine derivatives (Shao et al., 2011).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These compounds often exhibit planar ring systems that facilitate interactions with biological targets or enhance their electronic properties for materials science applications. Crystallographic analysis provides detailed insights into their three-dimensional arrangement, highlighting intermolecular interactions that could influence their chemical reactivity and physical properties (Bourichi et al., 2016).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in various chemical reactions, reflecting their reactive fused-ring system. They can undergo nucleophilic substitutions, electrophilic additions, and cycloaddition reactions. These compounds' chemical properties are significantly influenced by their substitution pattern, which affects their electronic distribution and steric hindrance, thereby dictating their reactivity towards different chemical reagents.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in drug development and material science. These properties are determined by the compound's molecular structure, with specific substituents influencing solubility in various solvents and thermal stability.

Chemical Properties Analysis

Chemically, imidazo[1,2-a]pyridines exhibit a range of activities, including fluorescence when subjected to specific conditions. Their electronic properties can be tailored through functionalization, making them suitable for applications as fluorescent probes or in electronic devices. The chemical versatility of these compounds is further highlighted by their ability to act as intermediates in the synthesis of more complex molecules (Tanaka et al., 2007).

Scientific Research Applications

Synthesis and Transformation of Derivatives

One application involves the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives. These compounds are synthesized using metallic derivatives and phosphorus halides, and they exhibit a range of chemical and biological properties, such as insectoacaricidal and anti-exudative activities (Abdurakhmanova et al., 2018).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, which share structural similarities with the target compound, are used in the creation of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, which are valuable for developing materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).

Medicinal Chemistry

In medicinal chemistry, imidazo[1,2-b]pyridazine, a scaffold closely related to the chemical , is identified as an important class providing various bioactive molecules. This structure is particularly noted for its role in kinase inhibitor drugs, demonstrating the potential utility of related compounds in developing therapeutic agents (Garrido et al., 2021).

Antibacterial Agents

Imidazopyridine-based derivatives are explored as potential inhibitors against multi-drug resistant bacterial infections, indicating that related compounds like 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile might also possess antibacterial properties and could be used in addressing antibiotic resistance (Sanapalli et al., 2022).

Synthetic Biology

The development of unnatural base pairs for synthetic biology, incorporating imidazole derivatives, highlights the potential for compounds like the one to contribute to genetic engineering and molecular biology research, offering new ways to expand the genetic alphabet and create novel organisms or bio-based materials (Saito-Tarashima & Minakawa, 2018).

Mechanism of Action

Target of Action

This compound belongs to the imidazopyridine class, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry

Mode of Action

Imidazopyridines are known for their diverse biological activities, which can be attributed to their interaction with various biological targets . The specific interaction of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazopyridines are known to interact with various biochemical pathways due to their wide range of applications in medicinal chemistry . The downstream effects of these interactions would depend on the specific targets and the nature of the interaction.

Future Directions

Imidazo[1,2-a]pyridines continue to be a focus of research due to their potential pharmaceutical applications . Future research will likely continue to explore new synthetic pathways and potential applications of these compounds .

properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3/c16-11-3-1-10(2-4-11)15-13(7-8-18)20-9-12(17)5-6-14(20)19-15/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPIVHGHEPOCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517245
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82626-72-0
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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